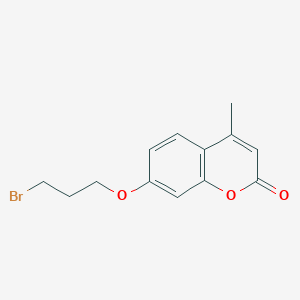
2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of a bromopropoxy group at the 7th position and a methyl group at the 4th position of the benzopyran ring. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methyl-2H-1-benzopyran-2-one.
Bromopropylation: The 7th position of the benzopyran ring is then bromopropylated using 3-bromopropanol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group in the benzopyran ring to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
科学研究应用
2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl- involves its interaction with specific molecular targets. The bromopropoxy group allows the compound to bind to enzymes or receptors, modulating their activity. The benzopyran ring can interact with various biological pathways, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
- 2H-1-Benzopyran-2-one, 3,8-trihydroxy
- 7-[2-(3-Bromopropoxy)phenyl]-3,4-dimethyl-2H-1-benzopyran-2-one
Uniqueness
2H-1-Benzopyran-2-one, 7-(3-bromopropoxy)-4-methyl- is unique due to the specific positioning of the bromopropoxy and methyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
54536-34-4 |
|---|---|
分子式 |
C13H13BrO3 |
分子量 |
297.14 g/mol |
IUPAC 名称 |
7-(3-bromopropoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C13H13BrO3/c1-9-7-13(15)17-12-8-10(3-4-11(9)12)16-6-2-5-14/h3-4,7-8H,2,5-6H2,1H3 |
InChI 键 |
BCLYFAOVZXQQTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)

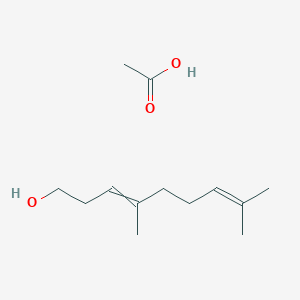
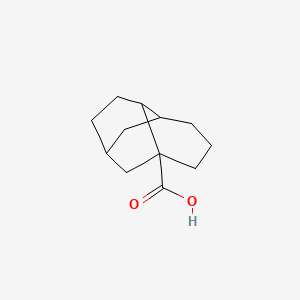
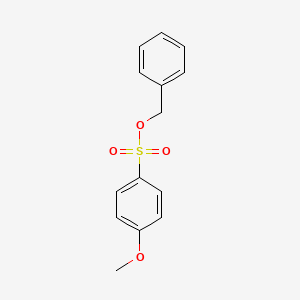
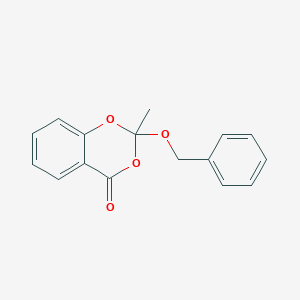
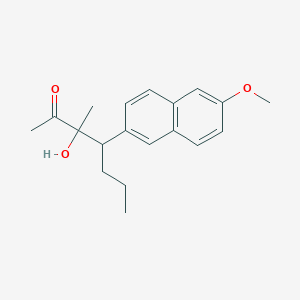
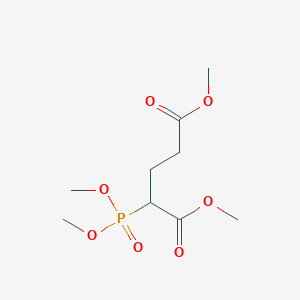
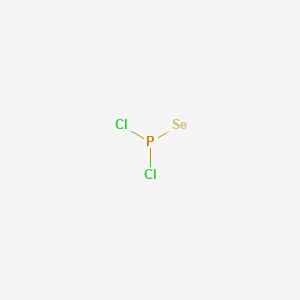
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
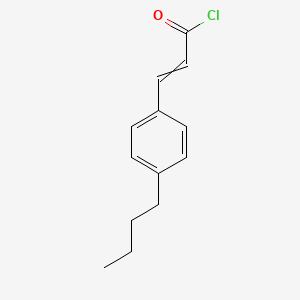
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
